molecular formula C14H14O5 B2697504 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 432540-82-4

2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B2697504
CAS No.: 432540-82-4
M. Wt: 262.261
InChI Key: ZPMUQDKHXOEAMF-UHFFFAOYSA-N
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Description

2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a chemical compound with the molecular formula C14H14O5. It is a derivative of coumarin, a naturally occurring compound known for its fragrant properties and presence in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include the use of solvents such as acetone and ethanol for purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with cellular components. Its lipophilic nature allows it to penetrate cell membranes, particularly in Gram-positive bacteria . This penetration disrupts cellular processes, leading to antimicrobial effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is unique due to its specific structural features, such as the presence of the 4,8-dimethyl-2-oxo-2H-chromen-7-yl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential antimicrobial activity further distinguish it from similar compounds.

Properties

IUPAC Name

2-(4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-7-6-12(15)19-13-8(2)11(5-4-10(7)13)18-9(3)14(16)17/h4-6,9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMUQDKHXOEAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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